molecular formula C25H21N3O5 B11301505 Methyl 3-[({4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetyl)amino]benzoate

Methyl 3-[({4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetyl)amino]benzoate

Cat. No.: B11301505
M. Wt: 443.5 g/mol
InChI Key: WXVOCFPEMMJFQA-UHFFFAOYSA-N
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Description

Methyl 3-(2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamido)benzoate is an organic compound with the chemical formula C25H23N3O5 This compound is known for its complex structure, which includes a benzoate ester, an oxadiazole ring, and a phenoxyacetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamido)benzoate typically involves multiple steps. One common method includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting 4-methylbenzonitrile with hydrazine hydrate and an appropriate acid to form the oxadiazole ring.

    Coupling with phenoxyacetic acid: The oxadiazole intermediate is then coupled with phenoxyacetic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the phenoxyacetamido intermediate.

    Esterification: The final step involves esterification of the phenoxyacetamido intermediate with methyl benzoate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized derivatives of the oxadiazole and phenoxyacetamido groups.

    Reduction: Reduced forms of the ester and amide groups.

    Substitution: Substituted derivatives at the ester or amide positions.

Scientific Research Applications

Methyl 3-(2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamido)benzoate has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-(2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamido)benzoate involves its interaction with specific molecular targets. For example, as an MDH inhibitor, it competitively inhibits the enzyme’s active site, thereby disrupting the metabolic pathways that rely on MDH activity . This inhibition can lead to reduced mitochondrial respiration and decreased accumulation of hypoxia-inducible factor 1-alpha (HIF-1α), which is crucial for cancer cell survival under low oxygen conditions.

Comparison with Similar Compounds

Methyl 3-(2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamido)benzoate can be compared with other oxadiazole-containing compounds:

Properties

Molecular Formula

C25H21N3O5

Molecular Weight

443.5 g/mol

IUPAC Name

methyl 3-[[2-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetyl]amino]benzoate

InChI

InChI=1S/C25H21N3O5/c1-16-6-8-17(9-7-16)23-27-24(33-28-23)18-10-12-21(13-11-18)32-15-22(29)26-20-5-3-4-19(14-20)25(30)31-2/h3-14H,15H2,1-2H3,(H,26,29)

InChI Key

WXVOCFPEMMJFQA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)OCC(=O)NC4=CC=CC(=C4)C(=O)OC

Origin of Product

United States

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